1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 2247788-73-2 . Its IUPAC name is (1-acetyl-3-pyrrolidinyl)methanol . The molecular weight of this compound is 143.19 . It is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an oil-like substance . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Biologically Active Compounds
The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to obtain biologically active compounds for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule .
Stereochemistry Research
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can be created. This is significant for research into how spatial orientation of substituents affects the biological profile of drug candidates, as different binding modes to enantioselective proteins can lead to varied biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The hydroxymethyl group attached to the third carbon of the pyrrolidine ring potentially allows for hydrogen bonding and interaction with polar molecules.
Mode of Action
The presence of the hydroxymethyl group and the pyrrolidine ring might enable interaction with biomolecules, potentially leading to various biochemical reactions.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Result of Action
Action Environment
It is known that the compound’s properties, such as solubility and stability, can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDRJJDYPQJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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